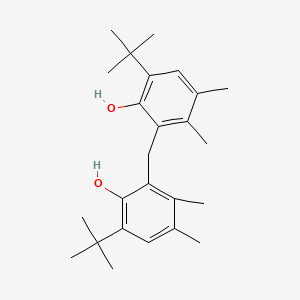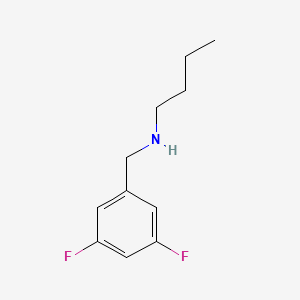
Di(biguanide) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(biguanide) sulphate is a chemical compound derived from biguanide, which consists of two guanidine units linked by a common nitrogen atom. This compound is known for its strong basicity and ability to form stable complexes with metal ions. It is highly soluble in aqueous media due to its polar and hydrophilic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di(biguanide) sulphate can be synthesized through the condensation reaction of thiourea and phosphorus trichloride with guanidine . This reaction typically requires controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is often produced by treating biguanide with sulphuric acid. The reaction involves the formation of a biguanide-copper complex, which is then treated with sulphuric acid to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Di(biguanide) sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Di(biguanide) sulphate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of di(biguanide) sulphate involves its ability to inhibit mitochondrial complex I, leading to ATP depletion and activation of compensatory responses mediated by energy sensors . This mechanism is responsible for its therapeutic effects in conditions such as diabetes and cancer .
Comparison with Similar Compounds
Metformin: A widely used antidiabetic drug with similar biguanide structure.
Chlorhexidine: An antiseptic with strong antimicrobial properties.
Uniqueness: Di(biguanide) sulphate is unique due to its strong basicity and ability to form stable complexes with metal ions. This property makes it highly effective in various applications, including coordination chemistry and medicinal chemistry .
Properties
CAS No. |
49719-55-3 |
|---|---|
Molecular Formula |
C4H16N10O4S |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
1-(diaminomethylidene)guanidine;sulfuric acid |
InChI |
InChI=1S/2C2H7N5.H2O4S/c2*3-1(4)7-2(5)6;1-5(2,3)4/h2*(H7,3,4,5,6,7);(H2,1,2,3,4) |
InChI Key |
ALAFWARLIFSVTH-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(=N)N)(N)N.C(=NC(=N)N)(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


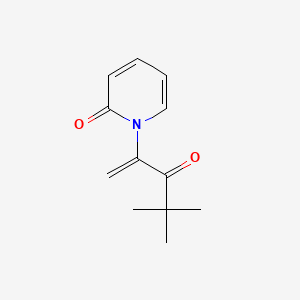

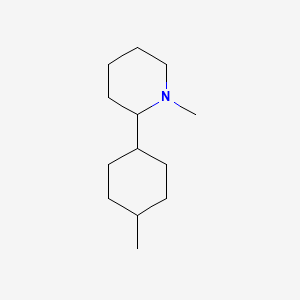

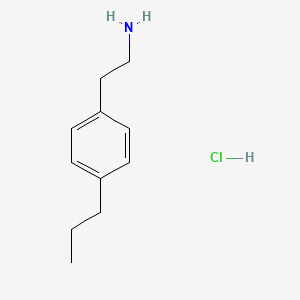
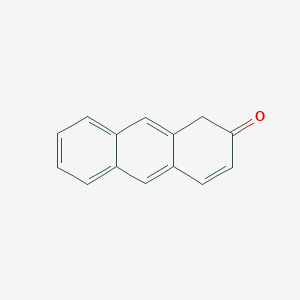
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
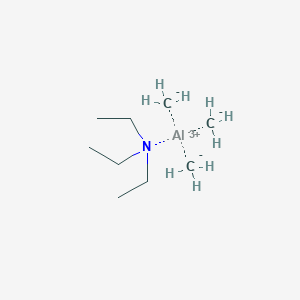


![7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B12655121.png)
